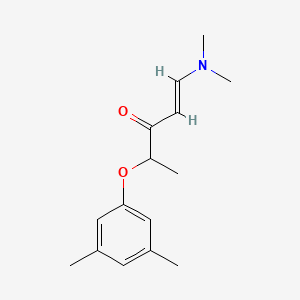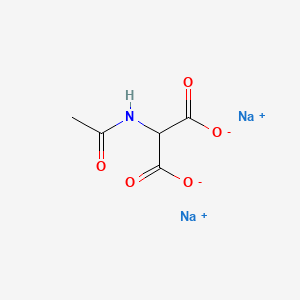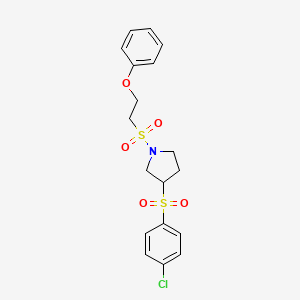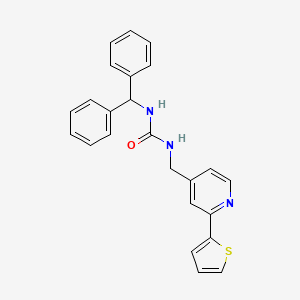![molecular formula C7H14Cl2N4 B2368522 Dihydrochlorure de 2-méthyl-4,5,6,7-tétrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine CAS No. 2155852-49-4](/img/structure/B2368522.png)
Dihydrochlorure de 2-méthyl-4,5,6,7-tétrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3 . It is a derivative of pyrazolo[4,3-c]pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectroscopy can provide information about the hydrogen atoms in the molecule . The exact mass of the compound is 209.048660 .
Applications De Recherche Scientifique
- Notamment, le 4-(2,6-diphényl-2H-pyrazolo[4,3-c]pyridin-7-yl)phénol s'est révélé être le composé le plus actif, induisant la mort cellulaire et affectant les processus cellulaires clés .
- Ce composé sert d'indicateur de pH efficace, permettant une détection du pH basée à la fois sur l'intensité de fluorescence et sur le rapport .
- Le composé 22 a significativement supprimé la mort cellulaire nécroptotique dans les cellules de souris et d'humains, ce qui en fait un candidat prometteur pour l'intervention thérapeutique .
Activité antiproliférative dans les cellules cancéreuses
Propriétés de détection du pH
Inhibition de la kinase RIP1
Activité antibactérienne
En résumé, ce composé présente des propriétés diverses, allant des effets antiprolifératifs dans les cellules cancéreuses aux capacités de détection du pH et à l'activité antibactérienne potentielle. Sa nature multiforme en fait un sujet intéressant pour des recherches et des développements supplémentaires dans divers domaines scientifiques. 🌟 !
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It has been found to have antiproliferative activity against k562, mv4-11, and mcf-7 cancer cell lines . These cell lines are often used in research related to leukemia and breast cancer, suggesting that the compound may target proteins or pathways involved in these diseases.
Mode of Action
It has been observed to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest that the compound may induce cell death through the activation of apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound appears to affect several biochemical pathways related to cell proliferation and apoptosis. The activation of caspase 9 suggests that it may impact the intrinsic pathway of apoptosis, which is often regulated by mitochondrial signals. The reduction in PCNA levels indicates that the compound may also interfere with DNA replication and cell cycle progression .
Result of Action
The compound has been found to display antiproliferative effects, with the most potent compounds displaying low micromolar GI 50 values . This suggests that the compound may inhibit cell growth and proliferation. Additionally, the compound’s induction of PARP-1 cleavage, caspase 9 activation, LC3 fragmentation, and reduction of PCNA levels suggest that it may induce cell death through apoptosis .
Propriétés
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-7(8)5-4-9-3-2-6(5)10-11;;/h9H,2-4,8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPXVPJIXBNYDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B2368442.png)
![9-(4-Fluorophenyl)-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2368443.png)




![2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2368454.png)

![Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2368458.png)


![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/no-structure.png)